

# (-)-Ephedrinium: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

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## Compound of Interest

Compound Name: (-)-Ephedrinium

Cat. No.: B1239877

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## Introduction

**(-)-Ephedrinium**, the protonated form of the naturally occurring sympathomimetic amine (-)-ephedrine, is a chiral molecule of significant interest in medicinal chemistry and pharmacology. Its stereochemistry plays a crucial role in its biological activity, influencing its interaction with adrenergic receptors. This technical guide provides an in-depth analysis of the molecular structure and stereochemistry of the **(-)-ephedrinium** cation, presenting key structural data, experimental methodologies for its characterization, and a visualization of its primary signaling pathway.

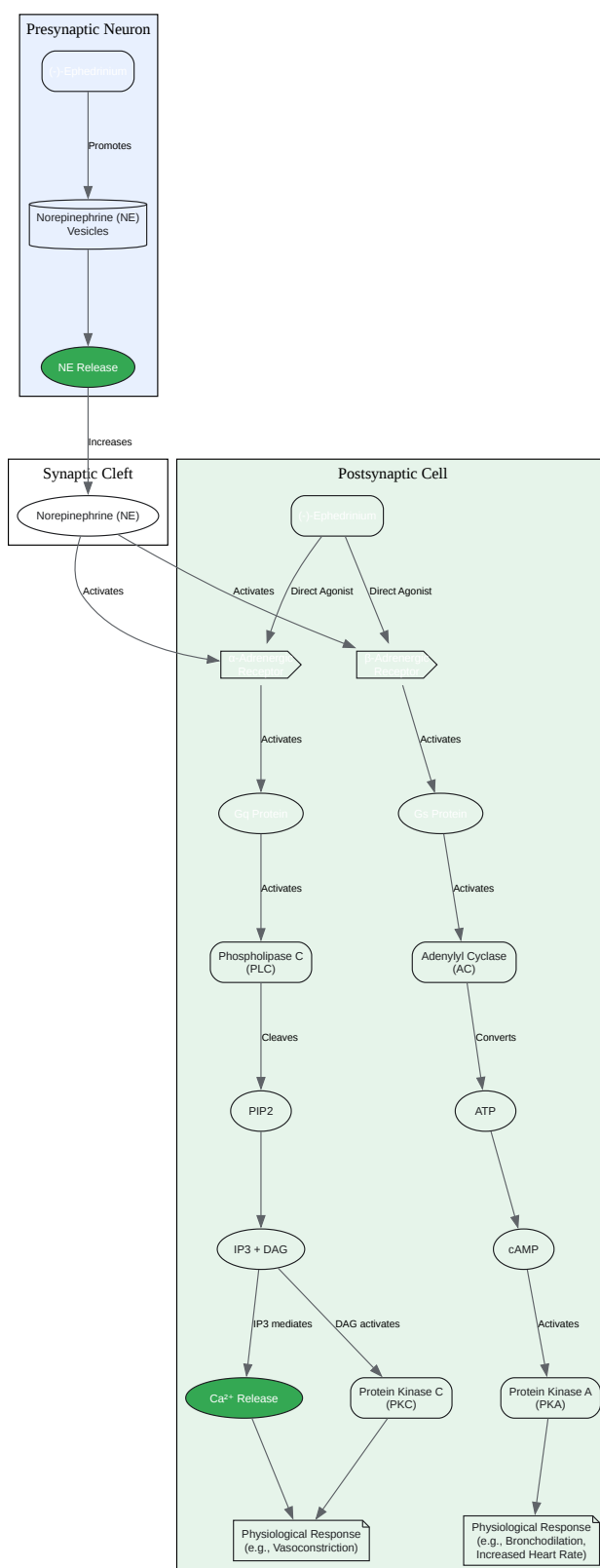
## Molecular Structure and Stereochemistry

**(-)-Ephedrinium** is the conjugate acid of (-)-ephedrine, formed by the protonation of the secondary amine group. The systematic IUPAC name for the **(-)-ephedrinium** cation is [(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium. Its chemical formula is  $C_{10}H_{16}NO^+$ .

The stereochemistry of **(-)-ephedrinium** is defined by two chiral centers at the C1 and C2 positions of the propanol backbone. In **(-)-ephedrinium**, these centers have the (1R,2S) configuration. This specific spatial arrangement of the hydroxyl and methylamino groups relative to the phenyl ring is critical for its pharmacological profile. The presence of these two

stereocenters gives rise to four possible stereoisomers: (1R,2S)- and (1S,2R)-ephedrine (enantiomers), and (1S,2S)- and (1R,2R)-pseudoephedrine (diastereomers).

## Visualization of the Molecular Structure

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